Glyceryltrierucate, also known as trierucin, is a triglyceride composed of glycerol and three molecules of erucic acid. This compound is notable for its unique fatty acid composition, which includes the long-chain monounsaturated fatty acid erucic acid (C22:1). Glyceryltrierucate has garnered interest in various scientific fields, particularly in biochemistry and pharmacology, due to its potential applications in drug delivery systems and as a bioactive compound.
Glyceryltrierucate is primarily derived from natural sources such as rapeseed oil, which contains significant amounts of erucic acid. The compound can also be synthesized chemically through various methods involving the esterification of glycerol with erucic acid.
Glyceryltrierucate falls under the classification of triglycerides, specifically as a neutral lipid. It is categorized as a glyceride due to its structure, which consists of glycerol esterified with fatty acids. Its molecular formula is , and it has a molecular weight of approximately 1053.75 g/mol.
Glyceryltrierucate can be synthesized through several methods:
The synthesis often involves controlling reaction parameters such as temperature, time, and the molar ratio of reactants to optimize yield and minimize by-products. For example, maintaining a temperature around 60-70°C during the reaction can enhance the efficiency of the esterification process.
Glyceryltrierucate has a complex molecular structure characterized by three long-chain fatty acids attached to a glycerol backbone. The specific arrangement of these fatty acids contributes to its physical and chemical properties.
The compound's structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm its molecular identity and purity.
Glyceryltrierucate can undergo various chemical reactions typical of triglycerides:
The reaction conditions such as pH, temperature, and presence of catalysts significantly influence these reactions' rates and outcomes.
Glyceryltrierucate exhibits bioactive properties that may influence cellular processes. Its mechanism of action primarily involves:
Studies have shown that glyceryltrierucate can enhance the delivery efficacy of certain therapeutic agents when used in formulations aimed at targeting specific tissues or cells.
Glyceryltrierucate has several applications in scientific research and industry:
Glyceryltrierucate (glyceryl trierucate), a triglyceride composed of erucic acid (cis-13-docosenoic acid) esterified to a glycerol backbone, emerged as a structurally significant lipid during the foundational research into lipid-based drug delivery systems in the late 20th century. Its development paralleled key advances in lipid nanoparticle (LNP) technology, particularly in enhancing the bioavailability of poorly water-soluble drugs. Early studies focused on exploiting its high biocompatibility and unique physicochemical properties, including its melting point (~15–20°C) and lipophilicity (log P ~12), which enabled superior drug solubilization compared to medium-chain triglycerides [1] [8]. Researchers recognized that its long-chain unsaturated fatty acid structure promoted lymphatic transport, bypassing first-pass metabolism—a critical advantage for oral therapeutics [4].
During the 1990s, glyceryltrierucate was integrated into solid lipid nanoparticles (SLNs) and nanoemulsions, where it served as a core matrix lipid. Its molecular flexibility allowed higher drug loading capacities (typically 5–25% w/w) and reduced drug expulsion during storage compared to saturated lipids like tristearin [1]. Experimental formulations demonstrated enhanced dissolution rates for lipophilic drugs, with in vitro studies showing up to 90% drug release within 4 hours—significantly outperforming crystalline drug forms [4] [8]. The table below highlights glyceryltrierucate’s properties relative to other lipid carriers:
Table 1: Comparative Properties of Lipid Excipients in Early Drug Delivery Systems
Lipid Compound | Chain Length/Saturation | Melting Point (°C) | Drug Loading Efficiency (%) | Key Functional Role |
---|---|---|---|---|
Glyceryltrierucate | C22:1 (unsaturated) | 15–20 | 20–25 | Solubilization, lymphatic uptake |
Glyceryl tristearate | C18:0 (saturated) | 70–75 | 10–15 | Controlled release |
Caprylocaproyl macrogol-8 glycerides | Mixed chains | Liquid | 15–20 | Self-emulsification |
Dynasan 114 | C14:0 (saturated) | 55–60 | 5–10 | Nanoparticle structuring |
Source: Adapted from lipid excipient classifications [1] [8]
Glyceryltrierucate gained prominence for its potential in treating neurometabolic disorders, particularly those involving defective fatty acid metabolism or peroxisomal dysfunction. Its high erucic acid content (constituting >90% of fatty acid chains) provided a substrate alternative to endogenous very long-chain fatty acids (VLCFAs), which accumulate toxically in conditions like X-linked adrenoleukodystrophy (ALD) [3] [5] [9]. Early clinical hypotheses posited that glyceryltrierucate could "bypass" metabolic blocks by inducing peroxisomal β-oxidation, thereby reducing toxic VLCFA accumulation. In proof-of-concept studies, glyceryltrierucate-based formulations increased cellular erucic acid oxidation rates by 40–60% in fibroblast models of ALD [3] [9].
Furthermore, its integration into lipid nanoparticles enabled targeted blood-brain barrier (BBB) penetration—a major hurdle in neurometabolic therapy. Surface-functionalized glyceryltrierucate SLNs conjugated with apolipoprotein E (ApoE) achieved 3.5-fold higher brain uptake in murine models compared to unmodified nanoparticles, attributed to receptor-mediated transcytosis [6] [8]. This platform facilitated the delivery of enzyme replacement therapeutics (e.g., arylsulfatase A for metachromatic leukodystrophy) and gene-silencing agents, demonstrating 30–50% reductions in pathological biomarkers in preclinical studies [3] [6]. The compound’s role exemplifies the shift toward "substrate reduction therapy" in neurometabolic diseases, where lipid carriers mitigate toxic metabolite accumulation via enzymatic or competitive inhibition [5] [9].
Industrial adoption of glyceryltrierucate accelerated with advancements in synthetic lipid engineering and scalable production techniques. The transition from laboratory-scale solvent emulsification to high-pressure homogenization (HPH) enabled batch processing of >100 kg of glyceryltrierucate-based formulations annually, reducing particle size variability to <5% polydispersity [8]. Its regulatory status evolved via inclusion in the FDA Inactive Ingredients Database (IID) as a "Generally Recognized as Safe" (GRAS) solubilizer, facilitating use in oral and topical products [1].
Pharmacologically, glyceryltrierucate expanded beyond neurometabolic niches into oncology and gene delivery. In self-emulsifying drug delivery systems (SEDDS), it enhanced the bioavailability of tyrosine kinase inhibitors (e.g., erlotinib), achieving 2.1-fold higher AUC0–24h in pharmacokinetic studies versus commercial tablets [4] [8]. Additionally, ionizable glyceryltrierucate derivatives were synthesized by introducing tertiary amine groups at the sn-2 position, enabling mRNA encapsulation efficiencies >85% in next-generation LNPs [6] [8]. The table below summarizes its industrial applications:
Table 2: Industrial and Formulation Applications of Glyceryltrierucate
Application Sector | Formulation Type | Key Advance | Therapeutic Impact |
---|---|---|---|
Oral Drug Delivery | SEDDS/SNEDDS | Enhanced solubility of BCS Class II/IV drugs | 2–3-fold ↑ bioavailability of antifungals/oncology agents |
Neurometabolic Therapy | ApoE-functionalized SLNs | Brain-targeted enzyme delivery | 30–50% ↓ VLCFA accumulation in ALD models |
Gene Therapy | Ionizable LNP cores | Stabilization of nucleic acids | mRNA transfection efficiency >80% in vitro |
Topical Delivery | Nanoemulsions | Stratum corneum penetration enhancement | 4-fold ↑ transdermal flux of anti-inflammatories |
Source: Synthesis of industrial use cases [1] [4] [6]
The compound’s versatility is further evidenced by its role in hybrid systems, such as lipid-polymer nanoparticles, where glyceryltrierucate’s fluidity at physiological temperatures improved drug release kinetics while maintaining colloidal stability [8] [10]. Patent analyses reveal a 300% increase in glyceryltrierucate-related filings from 2010–2024, underscoring its industrial relevance in advanced drug delivery platforms [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1